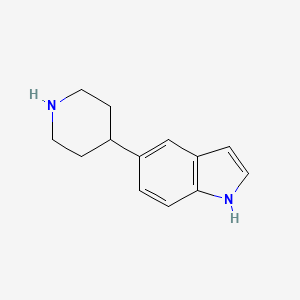

5-(Piperidin-4-yl)-1H-indole

Description

Properties

IUPAC Name |

5-piperidin-4-yl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,5,8-10,14-15H,3-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMINHJMQWBDGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=C(C=C2)NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650694 |

Source

|

| Record name | 5-(Piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383861-22-1 |

Source

|

| Record name | 5-(Piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(piperidin-4-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis of 5-(Piperidin-4-yl)-1H-indole

Executive Summary

The 5-(piperidin-4-yl)-1H-indole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous 5-HT

This guide details the Suzuki-Miyaura Cross-Coupling / Hydrogenation pathway. Unlike the traditional Fischer indole synthesis (which suffers from regioselectivity issues with this specific substitution pattern) or the reduction of fully aromatic pyridines (which requires harsh conditions that risk reducing the indole core), this route offers high regiocontrol, mild conditions, and scalability.

Retrosynthetic Analysis

The strategic disconnection focuses on the C5–C4' bond. By utilizing a palladium-catalyzed cross-coupling, we avoid the harsh acidic conditions of cyclization and the difficult hydrogenation of a pyridine ring in the presence of an indole.

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Suzuki coupling.

Primary Pathway: The Suzuki-Miyaura / Hydrogenation Route

This protocol is preferred for its robustness and tolerance of the free indole nitrogen (under specific conditions), though N-protection can be employed for higher yields on >100g scales.

Phase 1: Suzuki-Miyaura Coupling

Objective: Form the C-C bond between C5 of the indole and C4 of the piperidine ring. Reaction Type: Pd(0)-catalyzed cross-coupling.[1]

-

Starting Materials:

-

5-Bromoindole (1.0 eq)

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (1.1 eq)

-

-

Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl

) is superior to Pd(PPh -

Base/Solvent: K

CO

Protocol:

-

Charge a reaction vessel with 5-bromoindole (10 mmol), the boronate ester (11 mmol), and K

CO -

Add 1,4-Dioxane (40 mL) and Water (10 mL). Degas the mixture by bubbling nitrogen for 15 minutes (Critical Step: Oxygen poisons the Pd catalyst).

-

Add Pd(dppf)Cl

(0.05 eq, 0.5 mmol). -

Heat to 80–90°C under N

atmosphere for 4–12 hours. Monitor by HPLC/TLC. -

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc).

Phase 2: Selective Hydrogenation

Objective: Reduce the tetrahydropyridine alkene without reducing the indole C2-C3 double bond.

Critical Control Point: The indole ring is electron-rich and susceptible to reduction to indoline under high pressure or with PtO

-

Reagents: 10% Pd/C (wet), Hydrogen gas (balloon pressure or 1 atm).

-

Solvent: Methanol or Ethanol.

Protocol:

-

Dissolve the coupled intermediate from Phase 1 in Methanol (0.1 M concentration).

-

Add 10% Pd/C (10 wt% loading relative to substrate).

-

Purge the vessel with N

, then replace with H -

Stir vigorously at Room Temperature for 2–6 hours.

-

Monitoring: Check LCMS for disappearance of the alkene peak (M-2) and appearance of the saturated product. Caution: If reaction runs too long, M+2 (indoline) byproduct will form.

-

Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.[2][3]

Phase 3: Boc-Deprotection

Objective: Removal of the tert-butyl carbamate group to yield the free amine.

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Solvent: Dichloromethane (DCM) (if using TFA).

Protocol:

-

Dissolve the hydrogenated intermediate in DCM (5 mL/g).

-

Add TFA (10–20 eq) dropwise at 0°C.

-

Warm to RT and stir for 1–2 hours.

-

Workup: Concentrate in vacuo. Basify with saturated NaHCO

or 1N NaOH to pH > 10. Extract with DCM/Isopropanol (3:1) (Free amine is polar). -

Final Isolation: Convert to HCl or fumarate salt for stability and crystallization.

Quantitative Data Summary

| Parameter | Phase 1 (Coupling) | Phase 2 (Hydrogenation) | Phase 3 (Deprotection) |

| Yield (Typical) | 75–85% | 90–95% | 95–99% |

| Key Impurity | Homocoupling (Bi-indole) | Indoline (Over-reduction) | Incomplete deprotection |

| Temp | 80–90°C | 20–25°C | 0°C |

| Time | 4–12 h | 2–6 h | 1–2 h |

| Scale Viability | High (kg scale) | High | High |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow with Quality Control (QC) checkpoints.

Expert Insights & Troubleshooting

Catalyst Selection

While Pd(PPh

Controlling Over-Reduction

The most common failure mode in Phase 2 is the reduction of the indole C2-C3 bond to form the indoline.

-

Prevention: Do not use PtO

(Adams' catalyst) or high pressure (>50 psi) unless the indole nitrogen is protected with an electron-withdrawing group (e.g., Tosyl). -

Recovery: If indoline forms, it can sometimes be re-oxidized to indole using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO

, but this adds a step.

Nitrogen Protection

For small-scale (<5g) batches, the free indole (unprotected) works well. However, for process scale-up, protecting the indole nitrogen (e.g., N-Boc or N-Tosyl) prior to the Suzuki coupling is advisable. This prevents N-arylation side reactions and improves the solubility of the starting material in non-polar solvents.

References

-

Suzuki-Miyaura Coupling on Indoles

-

Boronate Ester Reagents

- Title: Preparation and Suzuki-Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.

- Source: Journal of Organic Chemistry (via ResearchG

-

URL:[Link]

-

Selective Hydrogenation Protocols

- Title: Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Application in 5-HT Agonists

Sources

- 1. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Landscape of 5-(Piperidin-4-yl)-1H-indole: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the indole nucleus stands as a cornerstone, a privileged scaffold that has given rise to a multitude of therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in medicinal chemistry. When coupled with a piperidine moiety, another pharmacologically significant heterocycle, the resulting hybrid structure, 5-(Piperidin-4-yl)-1H-indole, presents a compelling starting point for the design of novel therapeutics. This technical guide aims to provide an in-depth exploration of the chemical properties of 5-(Piperidin-4-yl)-1H-indole, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a molecule are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For 5-(Piperidin-4-yl)-1H-indole, we can predict its key properties based on its constituent parts and data from analogous structures.

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Molecular Formula | C₁₃H₁₆N₂ | Derived from the chemical structure. |

| Molecular Weight | 200.28 g/mol | Calculated from the molecular formula. |

| pKa | Basic (Piperidine N): ~9-11; Acidic (Indole N-H): ~16-17 | The piperidine nitrogen will be the primary basic center, readily protonated under physiological conditions. The indole N-H is weakly acidic and generally not ionized under physiological pH. |

| logP (Octanol-Water Partition Coefficient) | 2.0 - 3.5 | This predicted range suggests a moderate lipophilicity, which is often a desirable trait for oral bioavailability. The logP will be influenced by the protonation state of the piperidine nitrogen. Related piperidine-containing compounds show improved physical properties such as lower lipophilicity.[3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | The free base is expected to have low aqueous solubility. Formation of a salt, such as a hydrochloride salt, would significantly enhance its solubility in water. |

| Appearance | Likely a solid at room temperature | Based on the properties of similar indole and piperidine derivatives which are often solids.[4] |

| Melting Point | Not available | Experimental determination is required. |

Synthesis and Reactivity: Building and Modifying the Scaffold

The synthesis of 5-(Piperidin-4-yl)-1H-indole can be approached through several established synthetic strategies in heterocyclic chemistry. A logical and common approach involves the coupling of a protected 4-halopiperidine with a 5-substituted indole derivative, or vice versa.

Conceptual Synthetic Workflow

Figure 1: A conceptual workflow for the synthesis of 5-(Piperidin-4-yl)-1H-indole.

Key Reactivity Insights

-

Indole Ring: The indole nucleus is susceptible to electrophilic substitution, primarily at the C3 position. However, under certain conditions, substitution can be directed to other positions. The nitrogen atom of the indole can be alkylated or acylated.

-

Piperidine Ring: The secondary amine of the piperidine ring is nucleophilic and basic. It can be readily N-alkylated, N-acylated, or participate in other reactions typical of secondary amines. This provides a convenient handle for further molecular elaboration.

Analytical Characterization: Confirming Identity and Purity

A robust analytical workflow is crucial for the unambiguous identification and purity assessment of 5-(Piperidin-4-yl)-1H-indole.

Standard Analytical Protocol

Figure 2: A standard analytical workflow for the characterization of 5-(Piperidin-4-yl)-1H-indole.

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons (in the aromatic region, ~6.5-7.5 ppm) and the piperidine ring protons (in the aliphatic region, ~1.5-3.5 ppm). The N-H proton of the indole will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbons of the indole core and the five carbons of the piperidine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Pharmacological Potential and Future Directions

The 5-(piperidin-4-yl)-1H-indole scaffold is a versatile building block for the synthesis of novel therapeutic agents.[5] The indole moiety is a well-known pharmacophore present in numerous drugs, while the piperidine ring can enhance biological activity and improve pharmacokinetic properties.[1][4]

Derivatives of this scaffold have shown promise in various therapeutic areas. For instance, related compounds are being explored for their potential in treating neurological disorders and for their applications in oncology.[5] The structural motif is also found in compounds investigated for their activity as enzyme inhibitors and antibacterial agents.[1] Furthermore, derivatives of 5-(piperidin-4-yl)-1,2,4-oxadiazole have been identified as agonists of human caseinolytic protease P (HsClpP), a potential target for cancer therapy.[6]

The future development of compounds based on the 5-(piperidin-4-yl)-1H-indole core could involve:

-

Functionalization of the Indole Ring: Introduction of various substituents on the indole nucleus to modulate potency and selectivity for specific biological targets.

-

Modification of the Piperidine Nitrogen: Alkylation or acylation of the piperidine nitrogen to explore structure-activity relationships and optimize ADME properties.

-

Bioisosteric Replacement: Replacement of the indole or piperidine rings with other heterocyclic systems to fine-tune the pharmacological profile.

Conclusion

While specific experimental data for 5-(Piperidin-4-yl)-1H-indole remains to be extensively published, a comprehensive understanding of its chemical properties can be effectively extrapolated from the rich chemistry of its constituent indole and piperidine moieties and from data on closely related analogs. This technical guide provides a foundational understanding of its predicted physicochemical properties, potential synthetic routes, and analytical characterization methods. The inherent versatility of this scaffold, coupled with the proven pharmacological relevance of its components, positions 5-(Piperidin-4-yl)-1H-indole as a highly attractive starting point for the discovery and development of next-generation therapeutics. Further empirical investigation into this molecule is warranted and is anticipated to unlock its full potential in medicinal chemistry.

References

-

Aziz-ur-Rehman, et al. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives demon. ResearchGate. 2017. Available from: [Link]

-

Li, S., et al. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. 2024. Available from: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society. 2022. Available from: [Link]

-

Göbel, M., et al. Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters. 2003. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Screening Strategies for Novel Indole Derivatives

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 40 FDA-approved drugs, including vinca alkaloids (anticancer), triptans (migraine), and sunitinib (kinase inhibitor). Its ability to mimic the side chain of tryptophan allows it to bind with high affinity to diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and Kinases.[1]

However, the physicochemical properties that make indoles potent—specifically their electron-rich aromatic system and lipophilicity—introduce unique challenges in biological screening. These include intrinsic fluorescence (leading to false positives in optical assays), susceptibility to oxidative metabolism (CYP450 degradation), and solubility-limited bioavailability.

This guide provides a validated, step-by-step technical framework for screening novel indole derivatives, prioritizing data integrity and mechanistic clarity.

Phase 1: Compound Hygiene & Pre-Screening

Before biological introduction, indole libraries must undergo rigorous "hygiene" checks to prevent artifacts.

Solubility & DMSO Tolerance

Novel indole derivatives, particularly those with N-substitution or halogenation, often exhibit poor aqueous solubility.

-

Protocol: Dissolve stock in 100% DMSO at 10 mM.

-

Critical Threshold: The final DMSO concentration in cell-based assays must remain <0.5% (v/v) . Indoles are prone to precipitation upon dilution into aqueous media.

-

Validation: Perform a nephelometric solubility screen (laser light scattering) in the assay buffer before adding cells.

Fluorescence Interference Check

Indoles possess intrinsic fluorescence (Excitation: ~280 nm; Emission: ~350 nm). While this is in the UV range, extended conjugation can red-shift emission into the visible spectrum (400–550 nm), interfering with common assay readouts like DAPI or certain FRET pairs.

-

Requirement: Run a "cell-free" spectral scan of the compound in assay buffer. If emission overlaps with your assay's fluorophore, switch to a luminescence-based readout (e.g., CellTiter-Glo).

Phase 2: Primary Phenotypic Screening (Cytotoxicity)

For the primary screen, do not rely solely on MTT assays . Indole derivatives can occasionally reduce tetrazolium salts directly or alter mitochondrial dehydrogenase activity without inducing cell death, leading to false "viability" signals.

Recommended Standard: The Sulforhodamine B (SRB) Assay .[2][3][4] The SRB assay stains total cellular protein and is independent of metabolic state, making it the robust gold standard for indole screening (adopted by the NCI-60 screen).

Table 1: Comparison of Viability Assays for Indoles

| Feature | MTT / MTS (Metabolic) | SRB (Protein Stain) | ATP (Luminescence) |

| Target | Mitochondrial Reductase | Basic Amino Acids | Cellular ATP |

| Indole Interference | High (Redox potential artifacts) | Low (Stable endpoint) | Low (High sensitivity) |

| Linearity | Nonlinear at high density | Linear over wide range | High Linearity |

| Stability | Read immediately (<1 hr) | Stable indefinitely (dry plate) | Read within hours |

| Cost | Low | Very Low | High |

Protocol 1: Validated SRB Assay for Indole Cytotoxicity

Objective: Determine IC50 values free from metabolic artifacts.

-

Seeding: Seed tumor cells (e.g., A549, HeLa) in 96-well plates (3,000–5,000 cells/well). Incubate for 24h to allow attachment.

-

Treatment: Add indole derivatives (serial dilution, e.g., 0.1 to 100 µM). Include a "Day 0" control plate fixed at the time of drug addition.

-

Fixation (Critical Step): After 48h incubation, add cold 50% (w/v) Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour. Why: TCA fixes proteins in situ; unlike methanol, it does not wash away dead cells, preserving the "kill" signal.

-

Washing: Wash 5x with tap water. Air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid. Incubate 15 min at room temperature.

-

Solubilization: Wash 5x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound stain with 10 mM Tris base (pH 10.5).

-

Readout: Measure Absorbance at 510 nm .

Phase 3: Target Validation (Kinase Inhibition)

Many bioactive indoles function as ATP-competitive kinase inhibitors (e.g., targeting VEGFR, EGFR, or CDK).

Mechanistic Workflow

The following diagram illustrates the screening logic, moving from the library to hit validation.

Caption: Figure 1. Strategic workflow for screening indole derivatives, prioritizing solubility checks and orthogonal assays.

Kinase Signaling & Indole Intervention

Indoles typically bind to the hinge region of kinases. The diagram below details the specific intervention point within a generic Receptor Tyrosine Kinase (RTK) pathway (e.g., EGFR/PI3K).

Caption: Figure 2. Mechanism of Action: Indole derivatives competitively inhibit ATP binding at the RTK hinge region.

Phase 4: ADMET Profiling (Metabolic Stability)

A major liability of the indole scaffold is oxidation by Cytochrome P450 enzymes (particularly CYP3A4) at the C2 and C3 positions, or hydroxylation of the benzene ring. Early stability data is mandatory.

Protocol 2: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (

-

Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

-

Incubation: Add the indole derivative (final conc. 1 µM). Note: Keep concentration low to avoid enzyme saturation.

-

Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).[6]

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold Acetonitrile (contains Internal Standard).

-

Analysis: Centrifuge to precipitate proteins. Analyze supernatant via LC-MS/MS . Monitor the depletion of the parent ion mass.

-

Calculation: Plot

vs. time. The slope

Success Criteria:

-

High Stability:

loss after 60 mins. -

Moderate Stability:

loss. -

Low Stability:

loss (Requires structural modification, e.g., blocking C2/C3 positions with methyl or halogen groups).

References

-

Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry. Link (Establishes the concept of "privileged structures").

-

Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link (The authoritative protocol for SRB assays).

-

National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP)." NCI DTP. Link (Validation of SRB over MTT for high-throughput screening).

-

Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link (Critical for filtering reactive indole artifacts).

-

Zhang, M. Z., & Chen, Q. (2017). "Structure-Activity Relationship (SAR) of Indole-Based Anticancer Agents." European Journal of Medicinal Chemistry. Link (Review of indole SAR and kinase targets).

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]

- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

In silico characterization of 5-(Piperidin-4-yl)-1H-indole

Title: In Silico Characterization of 5-(Piperidin-4-yl)-1H-indole: A Multiscale Computational Framework

Executive Summary

This technical guide presents a comprehensive in silico characterization protocol for 5-(Piperidin-4-yl)-1H-indole , a privileged scaffold in medicinal chemistry. Structurally, this molecule integrates an indole core (mimicking the tryptophan/serotonin motif) with a piperidine ring (providing a basic center for salt-bridge interactions). This hybrid architecture makes it a high-value template for designing ligands targeting G-protein Coupled Receptors (GPCRs)—specifically Serotonin (5-HT) receptors—and various serine/threonine kinases.

This guide moves beyond generic steps, providing a self-validating workflow that spans Quantum Mechanics (DFT), ADMET profiling, Molecular Docking, and Molecular Dynamics (MD).

Part 1: Structural Basis & Electronic Properties (DFT)

Before assessing binding affinity, one must understand the molecule's electronic distribution, particularly the tautomeric stability and the basicity of the piperidine nitrogen.

Density Functional Theory (DFT) Protocol

Objective: Determine the stable conformer and visualize the Frontier Molecular Orbitals (FMOs) to predict reactivity.

-

Software: Gaussian 16 / ORCA 5.0

-

Functional/Basis Set: B3LYP/6-311G++(d,p) (Split-valence triple-zeta basis set with diffuse functions is critical for the lone pair on the piperidine nitrogen).

-

Solvation Model: IEFPCM (Water) to mimic physiological conditions.

Step-by-Step Workflow:

-

Conformational Search: Generate conformers focusing on the rotation of the bond connecting C5 of the indole to C4 of the piperidine.

-

Geometry Optimization: Minimize energy to finding the global minimum.

-

Frequency Calculation: Ensure no imaginary frequencies (validating a true minimum).

-

FMO Analysis: Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).

Mechanistic Insight:

The HOMO is typically localized on the indole ring (pi-system), indicating its role as a pi-donor in stacking interactions (e.g., with Phenylalanine residues in the receptor). The LUMO often resides near the piperidine ammonium center. The energy gap (

Visualization: DFT Workflow

Figure 1: DFT optimization workflow ensuring geometric stability before docking.

Part 2: Druggability & ADMET Profiling[1]

A potent ligand is useless if it cannot reach its target. The indole-piperidine scaffold is generally CNS-active, requiring specific physiochemical properties to cross the Blood-Brain Barrier (BBB).

ADMET Protocol

Tool: SwissADME [1] / ProTox-II Key Metrics & Acceptance Criteria:

| Property | Metric | Target Range (CNS Drug) | Rationale |

| Lipophilicity | LogP (WLOGP) | 2.0 – 4.0 | Balance between solubility and membrane permeability. |

| Polarity | TPSA | < 90 Ų | High TPSA hinders BBB penetration. |

| Solubility | LogS (ESOL) | > -4.0 | Ensures bioavailability. |

| Safety | hERG Inhibition | Low/None | Critical to avoid cardiotoxicity (QT prolongation). |

| Metabolism | CYP2D6 | Substrate/Inhibitor | Piperidines are often metabolized by CYP2D6. |

Interpretation:

The secondary amine in the piperidine ring is highly basic (

Part 3: Target Identification & Molecular Docking

The structural resemblance to serotonin (5-HT) makes the 5-HT1A receptor a primary target.[1] The piperidine nitrogen mimics the aliphatic amine of serotonin, forming a critical salt bridge.

Docking Protocol

Target: 5-HT1A Receptor (PDB ID: 7E2Y [2]) Software: AutoDock Vina [3] / PyRx

Step-by-Step Methodology:

-

Protein Preparation:

-

Remove water molecules (except those bridging key residues).

-

Remove the G-protein complex (Chain G/B) to isolate the receptor.

-

Add polar hydrogens and Kollman charges.

-

Critical Step: Protonate Asp116 (TM3) if pH < 4, but for physiological docking, keep it deprotonated (Asp-) to attract the piperidine cation.

-

-

Ligand Preparation:

-

Convert 2D structure to 3D.

-

Protonate the piperidine nitrogen (Charge +1).

-

Set rotatable bonds (Indole-Piperidine bond is critical).

-

-

Grid Generation:

-

Center: Coordinates of the co-crystallized ligand (5-HT or agonist).

-

Size:

Å (Sufficient to cover the Orthosteric Binding Pocket).

-

-

Docking & Scoring:

-

Exhaustiveness: 32 (High precision).

-

Validation: Re-dock the native ligand; RMSD must be

Å.

-

Interaction Logic (The "Why")

-

Salt Bridge: The protonated piperidine N interacts with Asp116 (conserved D3.32 in GPCRs). This anchors the ligand.

-

Pi-Pi Stacking: The indole ring stacks against Phe361 (TM6) or Trp358 .

-

Hydrogen Bond: The indole NH acts as a donor to Ser199 or Thr200 .

Visualization: Interaction Map

Figure 2: Pharmacophore mapping of 5-(Piperidin-4-yl)-1H-indole within the 5-HT1A binding pocket.

Part 4: Dynamic Stability (Molecular Dynamics)

Docking provides a static snapshot. MD simulations determine if the ligand stays bound under physiological thermal fluctuations.

MD Protocol

Software: GROMACS / Desmond Duration: 100 ns (Minimum for GPCR-ligand stability)

Workflow:

-

System Setup: Embed the Receptor-Ligand complex in a POPC lipid bilayer (mimicking the cell membrane).

-

Solvation: TIP3P water model + 0.15M NaCl (neutralizing charge).

-

Equilibration:

-

NVT Ensemble (1 ns, 300 K) to stabilize temperature.

-

NPT Ensemble (1 ns, 1 bar) to stabilize pressure/density.

-

-

Production Run: 100 ns unconstrained simulation.

Analysis Metrics:

-

RMSD (Root Mean Square Deviation): If Ligand RMSD > 3.0 Å relative to the protein, it suggests binding instability.

-

Hydrogen Bond Lifetime: Percentage of simulation time the Asp116 salt bridge exists. >60% indicates a stable agonist.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017).[2][3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][3][4][5] Scientific Reports, 7, 42717.[2][3] [Link]

-

Xu, P., et al. (2021). Structural insights into the lipid and ligand regulation of serotonin receptors. Nature, 592, 469–473. (PDB 7E2Y Source). [Link]

-

Trott, O., & Olson, A. J. (2010).[6][7] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[7][8][9] Journal of Computational Chemistry, 31(2), 455–461.[7][8] [Link]

-

Bickerton, G. R., et al. (2012). Quantifying the chemical beauty of drugs. Nature Chemistry, 4, 90–98. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Daina, A., Michielin, O. and Zoete, V. (2017) SwissADME A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Reports, 7, Article No. 42717. - References - Scientific Research Publishing [scirp.org]

- 3. Daina, A., Michielin, O. and Zoete, V. (2017) SwissADME A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Report, 7, Article No. 42717. - References - Scientific Research Publishing [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trott, O. and A.J. Olson, AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. J Comput Chem. 31(2): p. 455-61. [sciepub.com]

- 9. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to Pharmacophore Modeling of Piperidinyl-Indole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidinyl-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in approved drugs and clinical candidates underscores its importance in modern drug discovery.[3][4] This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to this crucial scaffold. We will dissect the theoretical underpinnings, present a validated, step-by-step workflow, and offer field-proven insights to empower researchers in their quest for novel therapeutics. This document eschews rigid templates in favor of a narrative that logically unfolds the complexities of the topic, ensuring both scientific rigor and practical applicability.

The Significance of the Piperidinyl-Indole Scaffold: A Privileged Framework in Drug Discovery

The indole nucleus and the piperidine ring are independently recognized for their broad spectrum of pharmacological activities.[1][2] When combined, they form a versatile scaffold that can be readily functionalized to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes.[5][6] The indole moiety, with its aromatic character and hydrogen bonding capabilities, often serves as a key recognition element, while the piperidine ring provides a three-dimensional framework that can be tailored to optimize binding affinity and pharmacokinetic properties.[3] Numerous studies have highlighted the therapeutic potential of piperidinyl-indole derivatives in areas such as oncology, neurodegenerative diseases, and inflammatory conditions.[4][7][8]

The Core Principles of Pharmacophore Modeling: From Concept to Application

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that focuses on the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity.[9][10] It serves as a powerful tool for virtual screening, lead optimization, and understanding drug-receptor interactions.[11]

There are two primary approaches to pharmacophore modeling:

-

Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown.[10][12] It relies on a set of known active compounds to deduce the common chemical features responsible for their biological activity.

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, this approach can be used to identify key interaction points within the binding site.[10][11] This allows for the design of ligands that are complementary to the receptor's architecture.

A pharmacophore model is typically composed of features such as:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive and Negative Ionizable (PI/NI) centers

The spatial relationships, including distances and angles, between these features are critical components of the model.[12]

A Validated Workflow for Pharmacophore Modeling of Piperidinyl-Indole Scaffolds

This section details a robust and reproducible workflow for developing a pharmacophore model for a series of piperidinyl-indole derivatives. This protocol is designed to be a self-validating system, incorporating critical checkpoints to ensure the scientific integrity of the resulting model.

Step 1: Dataset Curation and Preparation

The quality of the input data is paramount to the success of any modeling study.[9]

Protocol:

-

Data Collection: Compile a structurally diverse set of piperidinyl-indole derivatives with well-defined biological activity data (e.g., IC50, Ki values) against the target of interest. Include both active and inactive compounds to enhance the model's predictive power.[13]

-

Data Cleaning: Standardize chemical structures, correct any inconsistencies, and ensure accurate annotation of biological activity.

-

Conformational Analysis: Generate a representative set of low-energy conformers for each molecule. This is a critical step as the bioactive conformation is often not the lowest energy state.

Step 2: Pharmacophore Model Generation

This phase involves identifying the common pharmacophoric features among the active compounds.

Protocol:

-

Feature Definition: Define the types of pharmacophoric features to be considered based on the chemical nature of the piperidinyl-indole scaffold and its known interactions.

-

Model Generation: Utilize a suitable pharmacophore modeling software (e.g., LigandScout, Phase, MOE) to generate a set of candidate pharmacophore models.[9][14][15] These programs employ algorithms to align the active molecules and identify common feature arrangements.

Step 3: Model Validation: The Litmus Test of Predictive Power

A pharmacophore model is only as good as its ability to distinguish between active and inactive compounds.[13]

Protocol:

-

Internal Validation (Training Set): Assess how well the generated models fit the training set of active compounds. High-fitting scores indicate a good correlation between the model and the input data.

-

External Validation (Test Set): Crucially, evaluate the model's performance on a separate test set of compounds that were not used in model generation.[13] This provides an unbiased assessment of the model's predictive ability.

-

Decoy Set Screening: Screen the pharmacophore model against a database of known inactive or decoy molecules. A robust model should exhibit a low hit rate for these compounds.

-

Statistical Metrics: Employ statistical metrics such as the Güner-Henry (GH) score, Enrichment Factor (EF), and Receiver Operating Characteristic (ROC) curves to quantitatively evaluate the model's performance.[16]

Step 4: Virtual Screening and Hit Identification

The validated pharmacophore model can now be used as a 3D query to search large chemical databases for novel compounds with the desired biological activity.[10]

Protocol:

-

Database Selection: Choose appropriate compound libraries for screening, such as commercially available databases (e.g., Enamine, MolPort) or in-house collections.[15][17]

-

Screening Execution: Perform the virtual screening using the validated pharmacophore model.

-

Hit Filtering and Prioritization: Filter the initial hits based on drug-likeness properties (e.g., Lipinski's rule of five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, and visual inspection.[11] This helps to prioritize the most promising candidates for further experimental testing.

Visualizing the Workflow and Key Concepts

Visual aids are indispensable for comprehending complex scientific processes. The following diagrams, generated using Graphviz, illustrate the pharmacophore modeling workflow and a hypothetical pharmacophore model for a piperidinyl-indole scaffold.

Caption: A comprehensive workflow for pharmacophore modeling.

Caption: A hypothetical 3D pharmacophore model.

Data Presentation: Quantitative Insights at a Glance

To facilitate clear communication of results, quantitative data should be summarized in well-structured tables.

| Model ID | Features | Fit Score (Training Set) | GH Score | Enrichment Factor (1%) |

| PDI-Model-01 | HBD, HBA, AR, HY | 0.95 | 0.78 | 55.2 |

| PDI-Model-02 | HBA, AR, HY, PI | 0.89 | 0.71 | 48.9 |

| PDI-Model-03 | HBD, AR, HY1, HY2 | 0.92 | 0.75 | 51.7 |

Table 1: Comparison of Generated Pharmacophore Models.

Conclusion and Future Directions

Pharmacophore modeling is an indispensable tool in the modern drug discovery pipeline, offering a rational and efficient approach to identifying and optimizing novel therapeutics.[18][19] When applied to privileged scaffolds like piperidinyl-indole, it can significantly accelerate the journey from initial concept to clinical candidate. The workflow presented in this guide provides a robust framework for researchers to develop and validate high-quality pharmacophore models. As computational power and algorithmic sophistication continue to advance, the integration of pharmacophore modeling with other in silico techniques, such as molecular dynamics and machine learning, will undoubtedly unlock new frontiers in the design of next-generation medicines.

References

- Vertex AI Search. (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software.

-

Vlachakis, D., Bencurova, E., Papangelopoulos, N., & Kossida, S. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 2, e695. Retrieved from [Link]

-

Wieder, M., Garon, A., Perricone, U., & Seidel, T. (2017). Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening. Journal of Medicinal Chemistry, 60(9), 3653-3665. Retrieved from [Link]

-

Schrödinger. (n.d.). Phase. Retrieved from [Link]

-

Click2Drug. (n.d.). Directory of in silico Drug Design tools. Retrieved from [Link]

-

Scarpino, A., Ferla, S., & Gagliardi, A. (2021). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences, 22(19), 10552. Retrieved from [Link]

-

Wieder, M., Garon, A., Perricone, U., & Seidel, T. (2009). Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein–Coupled Receptors and Their Application in Virtual Screening. Journal of Medicinal Chemistry, 52(9), 2782-2794. Retrieved from [Link]

-

Freeman, K. B., et al. (2019). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. Retrieved from [Link]

-

Baker, D. L., et al. (2022). Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. Journal of Molecular Graphics and Modelling, 110, 108107. Retrieved from [Link]

-

LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Retrieved from [Link]

-

Creative Biostructure. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved from [Link]

-

ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? Retrieved from [Link]

- Google Patents. (n.d.). Uses of piperidinyl-indole derivatives.

-

Pharmacophore modeling. (2023, December 4). YouTube. Retrieved from [Link]

-

LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Retrieved from [Link]

- Google Patents. (n.d.). New uses of piperidinyl-indole derivatives.

-

Zhang, H., et al. (2020). Recent Trends and Applications of Molecular Modeling in GPCR–Ligand Recognition and Structure-Based Drug Design. International Journal of Molecular Sciences, 21(3), 987. Retrieved from [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. Retrieved from [Link]

-

Kumar, A., et al. (2022). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Current Drug Discovery Technologies, 19(2), 1-25. Retrieved from [Link]

-

Titov, I. Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6465. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2016). Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 126-135. Retrieved from [Link]

-

Kaushik, N. K., et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 28(20), 7078. Retrieved from [Link]

-

Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533. Retrieved from [Link]

-

Amato, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. Retrieved from [Link]

-

Purgatorio, R., et al. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. Molecules, 25(11), 2577. Retrieved from [Link]

-

Singh, S., et al. (2024). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers in Drug Discovery, 4, 1379471. Retrieved from [Link]

-

Kaser, D., & Sivan, S. (2022). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Journal of Young Pharmacists, 14(3), 261-265. Retrieved from [Link]

-

Amato, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US12285422B2 - Uses of piperidinyl-indole derivatives - Google Patents [patents.google.com]

- 8. CN111032042A - New uses of piperidinyl-indole derivatives - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 11. dovepress.com [dovepress.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]

- 15. schrodinger.com [schrodinger.com]

- 16. Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Directory of in silico Drug Design tools [click2drug.org]

- 18. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]

- 19. researchgate.net [researchgate.net]

The Synthesis of 5-(Piperidin-4-yl)-1H-indole Analogues: A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases, including neurological disorders and cancer. Its unique combination of a planar indole nucleus, a common hydrogen bond donor/acceptor, and a flexible, basic piperidine moiety allows for multifaceted interactions with biological targets. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important class of molecules, offering insights into the rationale behind experimental choices and detailed, actionable protocols.

Strategic Approaches to the 5-(Piperidin-4-yl)-1H-indole Core

The construction of the 5-(piperidin-4-yl)-1H-indole core can be broadly categorized into two strategic approaches: a convergent synthesis via cross-coupling reactions and a linear approach utilizing classical indole syntheses. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on both the indole and piperidine rings, and scalability considerations.

Strategy A: Convergent Synthesis via Palladium-Catalyzed Cross-Coupling

This elegant and highly versatile approach involves the coupling of a pre-functionalized indole and a piperidine derivative. The Suzuki-Miyaura coupling is the most common and robust method for this transformation, offering high functional group tolerance and generally good to excellent yields.

The overall workflow for this strategy is depicted below:

Figure 1: Convergent synthesis of 5-(piperidin-4-yl)-1H-indole via Suzuki-Miyaura coupling.

Causality Behind Experimental Choices:

-

Protecting Groups: The use of protecting groups is paramount in this strategy. The indole nitrogen is often protected to prevent N-arylation during the coupling reaction and to improve solubility. The tert-butyloxycarbonyl (Boc) group is a common choice for the piperidine nitrogen due to its stability under the coupling conditions and its facile removal under acidic conditions.

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. A combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a phosphine ligand, like SPhos or XPhos, is often effective for coupling with heteroaryl halides.

-

Base and Solvent: A suitable base, typically an inorganic carbonate or phosphate, is required to facilitate the transmetalation step of the catalytic cycle. The choice of solvent is also critical, with ethereal solvents like 1,4-dioxane or polar aprotic solvents such as DMF being commonly employed.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-bromoindole with an N-Boc-piperidine boronic acid ester.

| Step | Procedure | Rationale |

| 1 | To a flame-dried round-bottom flask, add N-Boc-5-bromo-1H-indole (1.0 equiv.), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv.), and a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.). | The use of a slight excess of the boronic ester drives the reaction to completion. The catalyst loading is optimized to be effective without being wasteful. |

| 2 | Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. | Exclusion of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst. |

| 3 | Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1). | Water is often a necessary co-solvent in Suzuki couplings to aid in the dissolution of the base and facilitate the transmetalation step. |

| 4 | Add a degassed aqueous solution of a base, such as K₂CO₃ (2.0 equiv.). | The base activates the boronic ester for transmetalation to the palladium center. |

| 5 | Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. | Elevated temperatures are typically required to drive the catalytic cycle forward at a reasonable rate. |

| 6 | Upon completion, cool the reaction to room temperature and quench with water. | Quenching stops the reaction and begins the workup process. |

| 7 | Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. | Standard aqueous workup to isolate the crude product. |

| 8 | Purify the crude product by column chromatography on silica gel. | Purification is necessary to remove residual starting materials, catalyst, and byproducts. |

Strategy B: Linear Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde. In this linear approach, the piperidine moiety is incorporated into one of the starting materials.

A representative workflow for this strategy is shown below:

Figure 2: Linear synthesis of 5-(piperidin-4-yl)-1H-indole via Fischer indole synthesis.

Causality Behind Experimental Choices:

-

Starting Materials: This strategy can be executed in two ways: by reacting a piperidine-substituted phenylhydrazine with a simple ketone, or by reacting a substituted phenylhydrazine with a 4-piperidone derivative. The latter is often more practical due to the commercial availability of N-protected 4-piperidones.

-

Acid Catalyst: The Fischer indole synthesis requires an acid catalyst to promote the key-sigmatropic rearrangement and subsequent cyclization. A variety of Brønsted and Lewis acids can be employed, with polyphosphoric acid (PPA) or strong mineral acids being common choices.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to overcome the activation energy of the rearrangement and cyclization steps.

Experimental Protocol: Fischer Indole Synthesis

This protocol outlines a general procedure for the Fischer indole synthesis using a substituted phenylhydrazine and N-Boc-4-piperidone.

| Step | Procedure | Rationale |

| 1 | In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 equiv.) and N-Boc-4-piperidone (1.0 equiv.) in a suitable solvent, such as ethanol or acetic acid. | The hydrochloride salt of the hydrazine is often used for its stability. The choice of solvent depends on the specific acid catalyst and desired reaction temperature. |

| 2 | Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or a larger quantity of polyphosphoric acid) to the reaction mixture. | The acid catalyzes the formation of the hydrazone in situ, followed by the key steps of the Fischer indole synthesis. |

| 3 | Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or LC-MS. | The elevated temperature is necessary to drive the reaction to completion. |

| 4 | After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous NaOH or NaHCO₃). | Neutralization is required to stop the reaction and allow for product extraction. |

| 5 | Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate. | Standard workup procedure to isolate the crude product. |

| 6 | Purify the crude product by column chromatography or recrystallization. | Purification is essential to obtain the desired indole analogue in high purity. |

Deprotection of the Piperidine Moiety

The final step in both synthetic strategies is the removal of the protecting group from the piperidine nitrogen. The Boc group is typically removed under acidic conditions.

Experimental Protocol: Boc Deprotection

| Step | Procedure | Rationale |

| 1 | Dissolve the N-Boc protected 5-(piperidin-4-yl)-1H-indole analogue in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane. | The choice of solvent should ensure the solubility of the starting material. |

| 2 | Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. | The strong acid protonates the Boc group, leading to its cleavage. |

| 3 | Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS. | The reaction is typically fast at room temperature. |

| 4 | Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent. | This step isolates the crude salt of the final product. |

| 5 | The resulting salt can be purified by recrystallization or converted to the free base by neutralization with a suitable base and subsequent extraction and purification. | The final product can be isolated as a stable salt or as the free base, depending on the desired application. |

Data Presentation

The following table provides representative yields for the key transformations described in this guide, based on literature precedents for similar substrates.

| Reaction | Starting Materials | Product | Typical Yield (%) |

| Suzuki-Miyaura Coupling | 5-Bromo-1H-indole, N-Boc-4-(pinacolato)borolane-piperidine | N-Boc-5-(piperidin-4-yl)-1H-indole | 70-90 |

| Fischer Indole Synthesis | 4-Aminophenylhydrazine, N-Boc-4-piperidone | 5-Amino-N'-Boc-2,3,4,9-tetrahydro-1H-carbazole | 60-80 |

| Boc Deprotection | N-Boc-5-(piperidin-4-yl)-1H-indole | 5-(Piperidin-4-yl)-1H-indole | >95 |

Conclusion

The synthesis of 5-(piperidin-4-yl)-1H-indole analogues is a well-established field with robust and versatile methodologies. The choice between a convergent cross-coupling strategy and a linear Fischer indole synthesis approach will depend on the specific synthetic goals and available resources. Careful consideration of protecting group strategies and reaction optimization are key to achieving high yields and purity of the final products. This guide provides a solid foundation for researchers and drug development professionals to confidently approach the synthesis of these medicinally important compounds.

References

-

MDPI. (2021). Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. [Link]

-

ResearchGate. (n.d.). Reaction of indole with piperidine using different approaches. [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

PubMed Central. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine. [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]

-

PubMed. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. [Link]

-

SciSpace. (2011). Enantioselective Synthesis of Indole Alkaloids from Chiral Lactams. [Link]

-

The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

-

ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. [Link]

-

DergiPark. (2023). Synthesis and Biological Evaluation of 1H-(Indole-5-yl)-3-Substituted-1,2,4-Oxadiazoles as Novel 5-Lox Inhibitors. [Link]

-

PubMed Central. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine. [Link]

-

De Gruyter. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]

-

PubMed Central. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. [Link]

-

ResearchGate. (n.d.). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

-

DTIC. (n.d.). Piperidine Synthesis. [Link]

-

ResearchGate. (n.d.). (PDF) Synthetic strategies of pyridazino[4,5-b]indoles. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

Technical Guide: 5-(Piperidin-4-yl)-1H-indole as a Heterocyclic Building Block

Executive Summary: The "Exit Vector" Advantage

In modern fragment-based drug discovery (FBDD) and lead optimization, the 5-(piperidin-4-yl)-1H-indole scaffold represents a high-value "privileged structure." Unlike the naturally occurring tryptamine derivatives (which utilize the C3-position), substitution at the indole C5-position provides a distinct geometric vector for substituent extension.

This guide details the strategic utility, robust synthesis, and handling of this building block. By coupling the lipophilic, hydrogen-bond-donating indole core with the solubilizing, basic piperidine moiety, researchers can access unique chemical space relevant to GPCR ligands (specifically 5-HT and Dopamine receptors) and kinase inhibitors.

Structural Significance & Pharmacophore Analysis[1]

The C5 vs. C3 Vector Differentiation

The primary value of this scaffold lies in its geometry. Natural indole alkaloids (serotonin, melatonin) engage targets via the C3-ethyl-amine chain.

-

C3-Substitution: Projects substituents into the primary orthosteric binding pocket (deep pocket binding).

-

C5-Substitution: Projects substituents away from the indole NH, often towards the solvent-exposed region or secondary allosteric pockets. This is critical for improving pharmacokinetic properties (solubility) without disrupting the core binding mode of the indole.

Chemical Properties[2][3][4][5][6]

-

Molecular Formula: C₁₃H₁₆N₂

-

Molecular Weight: 212.29 g/mol

-

pKa: ~10.8 (Piperidine NH), ~16 (Indole NH). The piperidine nitrogen is protonated at physiological pH, enhancing solubility and electrostatic interactions (salt bridges).

-

LogP: ~2.1 (Predicted for free base), making it CNS-penetrant but amenable to oral formulation.

Synthetic Routes & Process Chemistry

To ensure reproducibility and scalability, we prioritize the Suzuki-Miyaura Cross-Coupling / Hydrogenation sequence over the direct reduction of pyridine analogs. The latter often requires high-pressure hydrogenation (PtO₂/H₂) which risks over-reducing the electron-rich indole ring to an indoline or octahydroindole.

Validated Synthetic Pathway (The "Industry Standard")

The most robust route involves coupling 5-bromoindole with a protected tetrahydropyridine boronate, followed by olefin reduction and deprotection.

Advantages of this route:

-

Regiospecificity: Boronate chemistry guarantees C5 attachment.

-

Functional Group Tolerance: The Boc group survives the mild basic conditions of the Suzuki coupling.

-

Scalability: Avoids high-pressure reactors and pyrophoric catalysts like Raney Nickel.

Reaction Workflow Diagram

Caption: Step-wise synthesis of 5-(piperidin-4-yl)-1H-indole avoiding ring over-reduction.

Detailed Experimental Protocol

Safety Note: Indoles can be light-sensitive. Perform reactions in foil-wrapped flasks where possible. Handle Pd catalysts under inert atmosphere.

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesize tert-butyl 4-(1H-indol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add:

-

5-Bromoindole (1.0 eq, 10 mmol, 1.96 g)

-

N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq, 11 mmol, 3.40 g)

-

Potassium Carbonate (K₂CO₃) (3.0 eq, 30 mmol, 4.14 g)

-

-

Solvent: Add 1,4-Dioxane (40 mL) and Water (10 mL).

-

Degas: Sparge the mixture with Nitrogen (or Argon) for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

-

Catalyst: Add [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq, 0.5 mmol, ~365 mg).

-

Reflux: Heat to 90°C under N₂ atmosphere for 4-6 hours. Monitor by LC-MS (Target mass: [M+H]⁺ = 299.17 - Boc group loss is common in MS source, look for 399.2 if stable).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute filtrate with EtOAc (100 mL), wash with brine (2 x 50 mL). Dry over MgSO₄, concentrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient 0-40%).

Step 2: Catalytic Hydrogenation

Objective: Reduce the alkene without reducing the indole.

-

Charge: Dissolve Intermediate A (from Step 1) in Methanol (50 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

-

Reaction: Purge flask with H₂ (balloon pressure is sufficient). Stir vigorously at Room Temperature for 16 hours.

-

Note: Do not heat or use high pressure (>50 psi), or you risk reducing the indole benzene ring.

-

-

Workup: Filter through Celite. Concentrate to yield the N-Boc protected saturated piperidine.

Step 3: Acidic Deprotection

Objective: Remove Boc group to yield the final building block.

-

Reaction: Dissolve Intermediate B in Dichloromethane (DCM) (10 mL). Add 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours.

-

Isolation: The product usually precipitates as the hydrochloride salt. Filter the solid, wash with Et₂O, and dry under vacuum.

-

Yield: ~70-80% over 3 steps.

-

Data: ¹H NMR (DMSO-d₆) should show the piperidine methines/methylenes at 1.8-3.4 ppm and the characteristic indole aromatic protons at 6.4-7.5 ppm.

-

Applications in Medicinal Chemistry

Target Class: Serotonin Receptors (5-HT)

The 5-(piperidin-4-yl)indole motif mimics the distance between the aromatic core and the basic amine found in conformationally restricted tryptamines.

-

5-HT₇ Antagonists: Used to explore selectivity against 5-HT₁A.

-

5-HT₁F Agonists: The 5-position substitution allows the piperidine to reach acidic residues (e.g., Aspartate) in the GPCR transmembrane bundle that are inaccessible to C3-substituted analogs.

Target Class: Kinase Inhibitors

In ATP-competitive inhibitors:

-

Indole Core: Mimics the Adenine ring of ATP, forming hinge-binding hydrogen bonds via the Indole NH and C3.

-

Piperidine Tail: Extends into the solvent-exposed region (ribose pocket), improving solubility and allowing for salt-formation to tune PK properties.

Vector Logic Diagram

Caption: Geometric comparison of C3 vs. C5 substitution vectors in drug design.

Comparison of Heterocyclic Analogs

| Scaffold Variant | Synthetic Accessibility | Metabolic Stability | Solubility (pH 7.[1]4) |

| 5-(Piperidin-4-yl)-1H-indole | High (Suzuki) | Medium (Indole oxidation risk) | High (Basic amine) |

| 5-(Pyridin-4-yl)-1H-indole | High | High | Low (Aromatic N) |

| 3-(Piperidin-4-yl)-1H-indole | Medium (Condensation) | Medium | High |

| 5-(Piperazin-1-yl)-1H-indole | Medium (Buchwald) | Low (N-dealkylation) | High |

References

-

Suzuki-Miyaura Coupling Foundations: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Indole Synthesis & Functionalization: Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

-

5-HT Receptor Ligand Design (Vilazodone/Indole Context): Heinrich, T., et al. (2004).[2] Synthesis and Structure−Activity Relationships of Vilazodone and Its Analogs. Journal of Medicinal Chemistry, 47(19), 4684–4692. (Demonstrates the utility of 5-substituted indoles in CNS drugs).

-

Piperidine Scaffolds in Kinase Inhibitors: Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Illustrates the solubilizing role of piperazine/piperidine tails).

Sources

Physicochemical Profiling and Optimization of Substituted Piperidinyl Indoles

A Strategic Technical Guide for CNS Drug Discovery

Executive Summary

The substituted piperidinyl indole scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous G-Protein Coupled Receptor (GPCR) ligands, particularly those targeting Serotonin (5-HT) and Dopamine (D) receptors. While this scaffold offers exceptional potency and selectivity opportunities, it presents distinct physicochemical challenges—specifically regarding lipophilicity-driven metabolic instability , hERG channel liability , and poor aqueous solubility due to high crystal lattice energy.

This technical guide provides a rigorous analysis of the physicochemical properties of this class, offering actionable strategies for structural optimization. It moves beyond basic descriptions to explore the causal links between specific substitution patterns and critical ADME (Absorption, Distribution, Metabolism, Excretion) parameters.

Structural Architecture and Synthetic Accessibility

The core architecture consists of an indole bicyclic system linked to a piperidine ring, typically at the C3 position of the indole. This connectivity allows the indole to serve as a bioisostere for serotonin, while the piperidine nitrogen provides the essential basic center for electrostatic interactions with receptor aspartate residues.

Synthetic Pathways

The construction of the piperidinyl indole core is a critical first step. The choice of synthesis dictates the diversity of substituents available for physicochemical tuning.

Primary Method: Fischer Indole Synthesis

The most robust route involves the condensation of a phenylhydrazine with a 4-piperidone derivative under acidic conditions. This method allows for facile introduction of substituents on the indole benzene ring (R1-R4) by selecting the appropriate hydrazine.

Secondary Method: Palladium-Catalyzed Cross-Coupling

For more sensitive functional groups, Buchwald-Hartwig or Suzuki-Miyaura couplings utilizing 3-bromoindoles and piperidine boronic esters are preferred, though they often require N-protection strategies.

Visualization: Synthetic Workflow

The following diagram outlines the decision logic for selecting the synthetic route based on desired substitution patterns.

Figure 1: Decision matrix for synthesizing piperidinyl indoles based on substituent stability.

Physicochemical Properties: Analysis and Optimization

Successful drug candidates in this class must balance the lipophilic nature of the indole with the basicity of the piperidine.

Ionization Constants (pKa)

-

The Piperidine Nitrogen: Typically has a pKa of 9.0 – 10.5 . This high basicity ensures high solubility in the acidic gastric environment but can lead to lysosomal trapping (resulting in high Volume of Distribution, Vss) and phospholipidosis .

-

The Indole Nitrogen: Very weakly acidic (pKa > 16), essentially neutral at physiological pH.

Optimization Strategy: To improve oral bioavailability and reduce hERG liability (which correlates with high basicity + lipophilicity), the pKa of the piperidine nitrogen should often be lowered to the 7.5 – 8.5 range.

-

Electron Withdrawing Groups (EWG): Placing a fluorine on the piperidine ring (beta to the nitrogen) can lower pKa by 1-2 units via the inductive effect.

-

N-Substitution: Converting the secondary amine to a tertiary amine with electron-withdrawing chains (e.g., fluoroethyl) modulates basicity.

Lipophilicity (LogP vs. LogD)

The indole ring is highly lipophilic. A simple 3-(piperidin-4-yl)indole has a LogP of ~2.5.

-

LogD (pH 7.4): This is the critical parameter. Because the amine is ionized at pH 7.4, the LogD is significantly lower than LogP.

-

Target Range: For CNS penetration, a LogD of 2.0 – 3.5 is ideal.

-

Risk: If LogP > 4, metabolic clearance (via CYP450 oxidation at Indole C2/C5) increases dramatically.

Solubility and "Brick Dust"

Indole systems are planar and stack efficiently in the solid state, leading to high crystal lattice energy.

-

Observation: Unsubstituted analogs often exhibit "brick dust" properties—poor solubility in both water and lipids due to strong intermolecular pi-pi stacking.

-

Solution: Introduce sp3 character or "molecular kink." Adding a methyl group at the indole C2 position or on the piperidine ring disrupts planarity, lowering the melting point and improving solubility.

Data Summary: Substituent Effects

| Substituent Position | Modification | Effect on pKa (Piperidine N) | Effect on LogD (7.4) | Metabolic Stability Risk |

| Piperidine N | Methylation | Slight Increase (+0.2) | Increase (+0.5) | N-Dealkylation |

| Piperidine C3/C5 | Fluorine | Decrease (-1.5 to -2.0) | Slight Increase | Improved (blocks oxidation) |

| Indole C5 | Fluorine | Negligible | Increase (+0.2) | High Improvement (blocks metabolic hotspot) |

| Indole C5 | Methoxy (-OMe) | Negligible | Decrease (if polar) / Neutral | O-Dealkylation risk |

| Indole C2 | Methyl | Negligible | Increase (+0.5) | Moderate (benzylic oxidation) |

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole (Fischer Route)

A standard procedure for generating the core scaffold.

-

Reagents: 4-Fluorophenylhydrazine hydrochloride (1.0 eq), 4-Piperidone monohydrate hydrochloride (1.0 eq), Acetic Acid (glacial).

-

Procedure:

-

Dissolve hydrazine and piperidone in glacial acetic acid (10 mL/g).

-

Heat to reflux (110°C) under nitrogen atmosphere for 4 hours. Monitor by LCMS for disappearance of hydrazine.

-

Cool to room temperature. The product often precipitates as the hydrochloride salt.

-

Filter the solid. If no precipitate, remove solvent in vacuo, basify with NaOH (2M) to pH 10, and extract with Ethyl Acetate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

-

Validation: 1H NMR should show the characteristic indole C2 proton singlet at ~7.1 ppm and the NH broad singlet at >10 ppm.

Protocol B: High-Throughput pKa Determination (Potentiometric)

To verify basicity modulation.

-

Instrument: Sirius T3 or equivalent potentiometric titrator.

-

Sample Prep: Dissolve 1-2 mg of compound in assay water (containing 0.15 M KCl for ionic strength). Use a co-solvent (Methanol) if insoluble, then extrapolate to 0% co-solvent (Yasuda-Shedlovsky method).

-